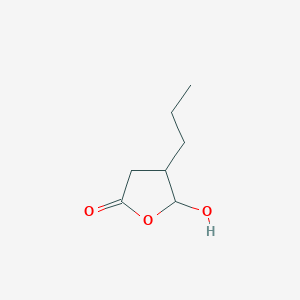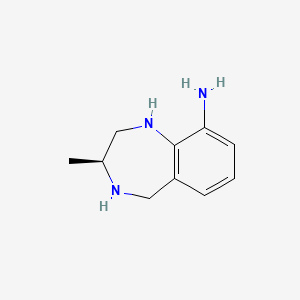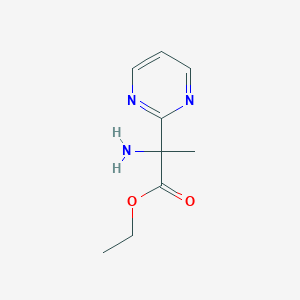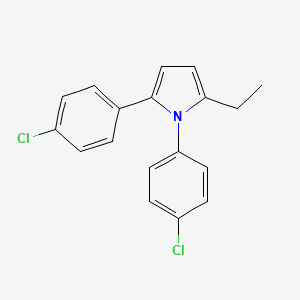
1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two 4-chlorophenyl groups and an ethyl group attached to the pyrrole ring. Pyrroles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization using ammonium acetate to yield the desired pyrrole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
1,2-Bis(4-chlorophenyl)-pyrazolidine-3,5-dione: Known for its anticancer activities.
1,2-Di(4-chlorophenyl)ethene-1,2-dithiolate: Exhibits electrochemical properties and near-infrared absorption.
4,4’-Dichlorodiphenyl disulfide: Used in the synthesis of poly(p-phenylene sulfide).
Uniqueness
1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C18H15Cl2N |
|---|---|
分子量 |
316.2 g/mol |
IUPAC 名称 |
1,2-bis(4-chlorophenyl)-5-ethylpyrrole |
InChI |
InChI=1S/C18H15Cl2N/c1-2-16-11-12-18(13-3-5-14(19)6-4-13)21(16)17-9-7-15(20)8-10-17/h3-12H,2H2,1H3 |
InChI 键 |
MMLXTCJTLWVWPF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

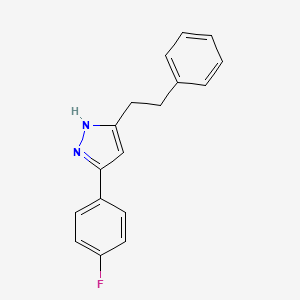

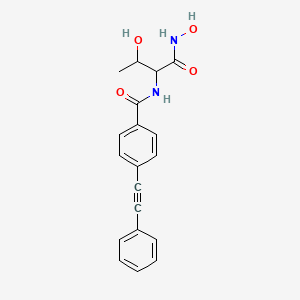
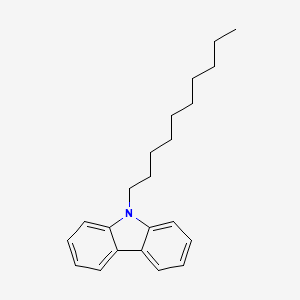
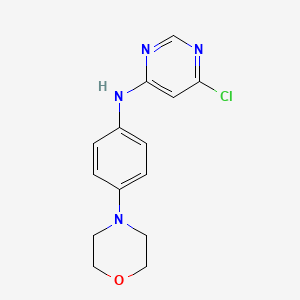
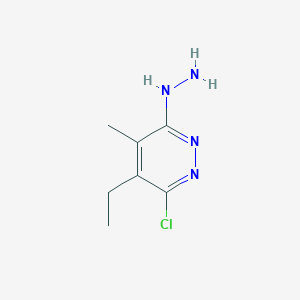
![(2,4-Bis-benzyloxy-5-isopropenyl-phenyl)-[5-(4-methyl-piperazin-1-ylmethyl)-1,3-dihydro-isoindol-2-yl]-methanone](/img/structure/B8315816.png)
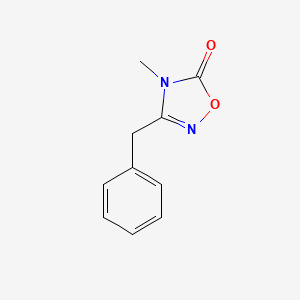
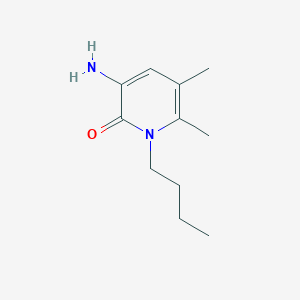
![3-Cyclopropyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine](/img/structure/B8315834.png)

